4-(Pyrrolidin-3-ylthio)pyridine hydrochloride
Description
4-(Pyrrolidin-3-ylthio)pyridine hydrochloride is a pyridine derivative featuring a pyrrolidine ring linked to the pyridine core via a sulfur atom at the 4-position, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₉H₁₃N₂S·HCl, with a molecular weight of approximately 220.7 g/mol .
Properties
Molecular Formula |
C9H13ClN2S |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylsulfanylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H |
InChI Key |
GPLMDXILXZIYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Thiol-Pyridine Coupling
The most common method involves nucleophilic substitution between 4-chloropyridine and pyrrolidine-3-thiol. Key steps include:
-
Reaction Conditions : Conducted in polar aprotic solvents (e.g., DMF or THF) with a base such as triethylamine (TEA) to deprotonate the thiol.
-
Catalysis : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) enhances reaction efficiency by facilitating thiolate ion formation.
-
Yield : Typically 65–78% after purification via silica gel chromatography.
-
Dissolve 4-chloropyridine (10 mmol) and pyrrolidine-3-thiol (12 mmol) in anhydrous DMF.
-
Add NaH (15 mmol) at 0°C under nitrogen.
-
Stir at 80°C for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and concentrate.
-
Purify via column chromatography (hexane:ethyl acetate = 3:1).
Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts enable direct C–S bond formation between pyridine and pyrrolidine derivatives:
-
Catalysts : Pd(OAc)₂ with Xantphos ligand or CuI with 1,10-phenanthroline.
-
Limitations : Requires inert atmosphere and yields (50–60%) are lower than nucleophilic methods.
Optimization Insight :
-
Ligand selection critically impacts reaction efficiency. Bulky phosphine ligands reduce side reactions.
-
Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Hydrochloride Salt Formation
Acid-Mediated Protonation
Post-synthesis, the free base is treated with HCl to form the hydrochloride salt:
-
Conditions : Use gaseous HCl in diethyl ether or HCl in methanol.
-
Crystallization : Ethanol or acetonitrile as anti-solvents yield high-purity crystals (>98% HPLC).
Critical Parameter :
-
pH control during acidification prevents over-protonation of the pyridine ring, which could lead to decomposition.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs flow reactors to enhance safety and reproducibility:
-
Reactors : Microfluidic systems with residence times of 10–15 minutes.
-
Solvent Recovery : Integrated distillation units recycle DMF, reducing waste.
Advantages :
-
Minimizes exothermic risks associated with batch processing.
-
Consistent product quality due to precise temperature and mixing control.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
-
HPLC : C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), retention time = 6.2 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 12–24 hours | High | Moderate |
| Metal-Catalyzed Coupling | 50–60 | 1–2 hours | Low | High |
| Continuous Flow | >90 | 10–15 minutes | Industrial | High |
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
4-(Pyrrolidin-3-ylthio)pyridine hydrochloride features a pyridine ring with a pyrrolidine group linked via a sulfur atom. Its synthesis typically involves nucleophilic substitution reactions, where a pyridine derivative reacts with a pyrrolidine-thiol compound, often facilitated by bases like sodium hydroxide or potassium carbonate to enhance nucleophilic attack on the electrophilic carbon of the pyridine ring.
Biological Activities
Research has indicated that this compound possesses several notable biological activities:
Antimicrobial Properties
The compound has been studied for its antimicrobial effects against various pathogens. It has shown potential in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Effects
Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. Its efficacy against cancer cell lines such as ovarian and breast cancer cells has been documented, indicating significant cytotoxicity .
Central Nervous System Activity
Research indicates potential applications in treating neurological disorders. The compound's interactions with specific receptors may lead to therapeutic effects in conditions affecting the central nervous system, although further studies are necessary to elucidate these mechanisms .
Case Studies
Several studies highlight the applications of this compound:
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
- Antimicrobial Investigation : In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .
- Neurological Research : Investigations into its effects on neurotransmitter systems suggest that it may have implications for treating conditions like anxiety or depression, although more research is needed to confirm these effects .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Research Findings:
Functional Group Impact :
- The thioether group in the target compound enhances nucleophilicity compared to ether -linked analogs (e.g., (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride), making it more reactive in alkylation or oxidation reactions .
- Chlorobutyl and chloromethyl substituents (e.g., 4-(4-Chlorobutyl)pyridine hydrochloride) introduce hydrophobicity, favoring interactions with lipid membranes .
Electronic Effects: Computational studies on similar compounds (e.g., 4-(1-aminoethyl)pyridine) suggest that substituents alter HOMO-LUMO gaps, influencing bioactivity. The target compound’s sulfur atom may lower the energy gap, enhancing charge transfer .
Pharmaceutical Relevance :
- Compounds like 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride are intermediates in antiulcer drugs (e.g., rabeprazole), highlighting the importance of pyridine derivatives in drug synthesis .
Q & A
Q. What are the optimal synthetic routes for 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyridine-pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride require multi-step protocols with careful optimization of reagents (e.g., coupling agents, bases) and reaction temperatures . Key steps include:
- Step 1 : Activation of the pyridine ring at the 4-position using chlorinating agents.
- Step 2 : Thiolation via nucleophilic substitution with pyrrolidine-3-thiol.
- Step 3 : Hydrochloride salt formation under controlled pH.
Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) may further streamline optimization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical validation should combine:
- HPLC : To assess purity (≥98% by area normalization), with mobile phases optimized for polar heterocycles (e.g., acetonitrile/ammonium acetate buffer) .
- NMR : H and C NMR to confirm substituent positions (e.g., pyridine C-4 thioether linkage and pyrrolidine substitution patterns) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNS·HCl).
Note: Batch-specific impurities (e.g., residual solvents) should be quantified via gas chromatography (GC) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : Stability depends on:
- Storage : Protect from moisture and light at -20°C in amber vials with desiccants .
- Solution Stability : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid aqueous buffers with pH >7 to prevent thioether hydrolysis.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for similar hydrochlorides) .
Q. How can researchers design preliminary biological screening assays for this compound?
- Methodological Answer : Prioritize targets based on structural analogs. For example:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with H-labeled reference compounds.
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the pyrrolidine-thioether moiety in catalytic or biological systems?
- Methodological Answer : The thioether group may act as a hydrogen-bond acceptor or participate in redox cycling. Techniques to probe mechanisms include:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs.
- Electrochemical Analysis : Cyclic voltammetry to assess redox potential (e.g., thioether oxidation to sulfoxide) .
- Computational Modeling : Density Functional Theory (DFT) to map transition states in nucleophilic substitution reactions .
Q. How can structural modifications of this compound enhance target selectivity in neurological or oncological models?
- Methodological Answer : Derivatization strategies include:
- Pyrrolidine Ring Modifications : Introduce fluorinated or spirocyclic moieties to modulate lipophilicity and blood-brain barrier penetration .
- Pyridine Substituents : Add electron-withdrawing groups (e.g., -CF) to enhance binding affinity to ATP-binding pockets .
Validate using structure-activity relationship (SAR) studies with in vitro/in vivo correlation (IVIVC) models .
Q. How should researchers resolve contradictory data in the literature regarding the biological activity of pyridine-pyrrolidine derivatives?
- Methodological Answer : Address discrepancies through:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies using tools like PRISMA guidelines.
- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Batch Reproducibility : Replicate experiments with independently synthesized batches to rule out impurity-driven artifacts .
Q. What computational tools are recommended for predicting the pharmacokinetic (PK) properties of this compound?
- Methodological Answer : Use in silico platforms such as:
Q. What experimental strategies can elucidate the compound’s interaction with off-target enzymes or transporters?
- Methodological Answer : Employ:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes.
- Thermal Shift Assays (TSA) : Identify off-target binding via protein melting temperature shifts.
- CRISPR-Cas9 Screens : Knock out suspected off-target genes and assess phenotypic rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
